molecular formula C8H8O3 B1616636 Maldene 285 CAS No. 25655-35-0

Maldene 285

Cat. No.: B1616636
CAS No.: 25655-35-0
M. Wt: 152.15 g/mol
InChI Key: FFPOAADRIDYUKW-UHFFFAOYSA-N
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Description

Maldene 285, also known as maleic anhydride-butadiene copolymer, is a high molecular weight polymer. This compound is formed by the polymerization of 2,5-furandione (maleic anhydride) and 1,3-butadiene. It is widely used in various industrial applications due to its unique chemical properties and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-furandione, polymer with 1,3-butadiene, typically involves the copolymerization of maleic anhydride and 1,3-butadiene. This process can be carried out using free radical polymerization techniques. The reaction is usually initiated by a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this polymer is often conducted in large-scale reactors where the monomers are continuously fed into the reaction vessel. The polymerization reaction is maintained at a specific temperature and pressure to ensure optimal yield and molecular weight distribution. The resulting polymer is then purified and processed into various forms for different applications .

Chemical Reactions Analysis

Types of Reactions

Maldene 285, undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled conditions to achieve the desired modifications .

Major Products Formed

The major products formed from these reactions include modified polymers with different functional groups, which can enhance the polymer’s properties and expand its range of applications .

Scientific Research Applications

Maldene 285, has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of various functionalized polymers and copolymers.

    Biology: The polymer is explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with drugs.

    Medicine: Research is ongoing to investigate its use in medical devices and implants.

    Industry: The polymer is used in coatings, adhesives, and as a compatibilizer in polymer blends.

Mechanism of Action

The mechanism by which 2,5-furandione, polymer with 1,3-butadiene, exerts its effects involves the interaction of its functional groups with various molecular targets. The anhydride groups in the polymer can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in applications such as drug delivery, where the polymer can form stable conjugates with therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Maldene 285, is unique due to its specific combination of maleic anhydride and 1,3-butadiene, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other similar polymers may not perform as effectively .

Properties

IUPAC Name

buta-1,3-diene;furan-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O3.C4H6/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPOAADRIDYUKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C.C1=CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25655-35-0, 68954-40-5, 68609-35-8, 68441-88-3
Record name 2,5-Furandione, polymer with 1,3-butadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25655-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, polymers with hydrogenated hydroxy-terminated polybutadiene and hydroxy-terminated polybutadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68954-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,5-Furandione, reaction products with polybutadiene, Me esters
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URL https://commonchemistry.cas.org/detail?cas_rn=68609-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Furandione, reaction products with polybutadiene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68441-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30937719
Record name Furan-2,5-dione--buta-1,3-diene (1/1)
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25655-35-0, 169941-65-5
Record name 2,5-Furandione, polymer with 1,3-butadiene
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Record name Maldene 285
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Record name 2,5-Furandione, polymer with 1,3-butadiene
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Record name Furan-2,5-dione--buta-1,3-diene (1/1)
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Record name BUTADIENE-MALEIC ANHYDRIDE COPOLYMER
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Synthesis routes and methods I

Procedure details

The same apparatus and method as used in comparative Example 1 were employed for the reaction of 2,500 milliliters acetone, 294 grams maleic anhydride, 162 grams butadiene, 4.9 grams azo-bis-isobutylnitrile and 18.0 grams n-dodecylmercaptan. There was obtained 278 grams butadiene-maleic acid anhydride copolymer. The viscosity of this polymer was 0.21. Its sulfur content was 0.33 percent. Terminal dodecylthio radicals as calculated from the sulfur content were 2.2 percent of the polymer, well corresponding to an NMR value of 2.3. 15.5 grams polymer was charged to a separable flask of the type used in comparative Example 1, followed by the addition of 155 grams water and 10.7 grams potassium hydroxide. The whole was stirred at room temperature for 4 hours. The solution thereby obtained was added with 130 milliliters of 1 mol/liter magnesium sulfate and stirred vigorously. It was then heated for 2 hours with use of a hot bath of 100° C. but with no stirring, whereupon the solution was separated into a rubber-like solid phase and a liquid phase, respectively. The liquid layer was removed, and thereafter the flask was cooled, whereby the rubbery solid became progressively liquefied. After a lapse of one hour, there was obtained a viscous transparent liquid. This will be hereafter referred to as E-1.
Quantity
294 g
Type
reactant
Reaction Step One
Quantity
162 g
Type
reactant
Reaction Step One
[Compound]
Name
azo-bis-isobutylnitrile
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

According to the invention, an example of the process used for obtaining the butadiene/maleic acid anhydride mixture for the reaction of step (1) comprises the oxidation of n-butene to give butadiene. According to the invention it is possible for this oxidation to be followed by addition of maleic acid anhydride (MA) to the crude butadiene in order to obtain a butadiene/maleic acid anhydride mixture for the reaction of step (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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